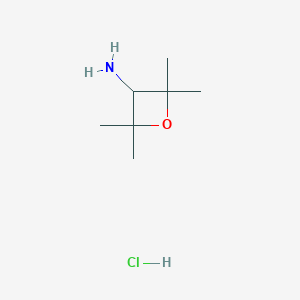

2,2,4,4-Tetramethyloxetan-3-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,4,4-tetramethyloxetan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-6(2)5(8)7(3,4)9-6;/h5H,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKRJKSEDDBWJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(O1)(C)C)N)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2173991-84-7 | |

| Record name | 3-Oxetanamine, 2,2,4,4-tetramethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2173991-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic route to 2,2,4,4-tetramethyloxetan-3-amine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The oxetane motif is of increasing interest due to its ability to favorably modulate the physicochemical properties of drug candidates, such as solubility and metabolic stability.[1] This document details a multi-step synthesis commencing from a commercially available precursor, focusing on the causality behind experimental choices and providing detailed protocols for each key transformation.

Synthetic Strategy Overview

The synthesis of this compound is strategically designed in three main stages. The process begins with the formation of the core oxetane ring system, followed by the introduction of the crucial amine functionality, and culminates in the preparation of the stable hydrochloride salt. This approach ensures a convergent and efficient pathway to the target molecule.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Oxetane Core: 2,2,4,4-Tetramethyloxetan-3-one

The initial and pivotal step is the construction of the strained four-membered oxetane ring. For this, a Baeyer-Villiger oxidation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione serves as an efficient method. This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a cyclic ketone into a lactone (a cyclic ester).[2][3][4][5][6]

The choice of the Baeyer-Villiger oxidation is predicated on its predictability and functional group tolerance. The migratory aptitude in this reaction generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[3] In the case of the symmetric 2,2,4,4-tetramethyl-1,3-cyclobutanedione, the migration of a quaternary carbon center leads to the formation of the desired 2,2,4,4-tetramethyloxetan-3-one.

Experimental Protocol: Baeyer-Villiger Oxidation

Objective: To synthesize 2,2,4,4-tetramethyloxetan-3-one from 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2,4,4-Tetramethyl-1,3-cyclobutanedione | 140.18 | 10.0 g | 0.071 |

| meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) | 172.57 | 17.5 g | ~0.078 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Saturated sodium bicarbonate solution | - | As needed | - |

| Saturated sodium sulfite solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous magnesium sulfate | 120.37 | As needed | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.071 mol) of 2,2,4,4-tetramethyl-1,3-cyclobutanedione in 200 mL of dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add 17.5 g (~0.078 mol) of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated sodium sulfite solution to decompose excess peracid.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash chromatography on silica gel to afford 2,2,4,4-tetramethyloxetan-3-one as a colorless oil.

Characterization of 2,2,4,4-Tetramethyloxetan-3-one:

-

¹H NMR (CDCl₃, 400 MHz): δ 1.45 (s, 12H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 210.1 (C=O), 88.2 (C(CH₃)₂), 24.9 (CH₃).

-

IR (neat, cm⁻¹): 1785 (C=O, strained ketone).

-

MS (EI): m/z (%) = 128 (M⁺).

Part 2: Introduction of the Amine Functionality via Reductive Amination

With the oxetane ketone in hand, the next critical step is the introduction of the amine group at the C3 position. Reductive amination is a highly effective and widely used method for this transformation.[7][8] This one-pot reaction involves the formation of an imine or enamine intermediate from the ketone and an amine source, which is then reduced in situ to the desired amine.[9]

For the synthesis of a primary amine, ammonia is the required nitrogen source. The reaction is often facilitated by a Lewis acid, such as titanium(IV) isopropoxide, which activates the ketone towards nucleophilic attack by ammonia. Subsequent reduction of the imine intermediate is typically achieved using a mild reducing agent like sodium borohydride.[9]

Caption: Key steps in the reductive amination of 2,2,4,4-tetramethyloxetan-3-one.

Experimental Protocol: Reductive Amination

Objective: To synthesize 2,2,4,4-tetramethyloxetan-3-amine from 2,2,4,4-tetramethyloxetan-3-one.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2,4,4-Tetramethyloxetan-3-one | 128.17 | 5.0 g | 0.039 |

| Ammonia (7N solution in Methanol) | 17.03 | 28 mL | ~0.195 |

| Titanium(IV) isopropoxide | 284.22 | 13.3 g | 0.047 |

| Sodium borohydride | 37.83 | 2.2 g | 0.058 |

| Methanol | 32.04 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Water | 18.02 | As needed | - |

| Anhydrous sodium sulfate | 142.04 | As needed | - |

Procedure:

-

To a stirred solution of 5.0 g (0.039 mol) of 2,2,4,4-tetramethyloxetan-3-one in 100 mL of methanol in a 250 mL round-bottom flask, add 28 mL of a 7N solution of ammonia in methanol.

-

Add 13.3 g (0.047 mol) of titanium(IV) isopropoxide dropwise at room temperature.

-

Stir the mixture at room temperature for 4 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add 2.2 g (0.058 mol) of sodium borohydride portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 8-12 hours.

-

Quench the reaction by the slow addition of 20 mL of water.

-

Filter the resulting suspension through a pad of celite to remove titanium salts, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,2,4,4-tetramethyloxetan-3-amine. The product can be purified by distillation if necessary.

Part 3: Formation of the Hydrochloride Salt

The final step in this synthesis is the conversion of the free amine to its more stable and easily handleable hydrochloride salt. This is a standard procedure for amines that are intended for pharmaceutical applications, as it often improves their crystallinity, stability, and aqueous solubility.[10] The process involves reacting the amine with hydrochloric acid in a suitable solvent.

Experimental Protocol: Hydrochloride Salt Formation

Objective: To prepare this compound.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2,4,4-Tetramethyloxetan-3-amine | 129.22 | 4.0 g | 0.031 |

| Diethyl ether (anhydrous) | 74.12 | 100 mL | - |

| Hydrochloric acid (2M in diethyl ether) | 36.46 | ~16 mL | ~0.032 |

Procedure:

-

Dissolve 4.0 g (0.031 mol) of 2,2,4,4-tetramethyloxetan-3-amine in 100 mL of anhydrous diethyl ether in a 250 mL Erlenmeyer flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 2M solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

-

Stir the resulting slurry at 0 °C for 30 minutes.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to afford this compound as a white crystalline solid.

Characterization of this compound:

-

¹H NMR (D₂O, 400 MHz): δ 3.85 (s, 1H), 1.40 (s, 6H), 1.35 (s, 6H).

-

¹³C NMR (D₂O, 101 MHz): δ 82.5, 60.1, 25.3, 21.8.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. The key transformations, a Baeyer-Villiger oxidation and a reductive amination, are robust and well-established reactions in organic synthesis. The careful execution of these steps, as outlined in the provided protocols, will enable researchers and drug development professionals to access this valuable oxetane-containing building block for their research endeavors. The principles of chemical reactivity and strategic functional group introduction are central to the success of this synthesis, offering a practical example of modern synthetic organic chemistry.

References

- Supporting information - The Royal Society of Chemistry. (2016).

- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.

- Baeyer–Villiger Oxidation.

- 2,2,4,4-Tetramethyl-3-pentanone Imine | C9H19N | CID 2755632 - PubChem.

- Baeyer-Villiger Oxidation - Organic Chemistry Portal.

- Baeyer–Villiger oxidation - Wikipedia.

- US20100204470A1 - method for salt preparation - Google Patents.

- Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. (2024).

- Baeyer-Villiger Oxidation - YouTube. (2020).

- Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.

- Reductive Amination in the Synthesis of Pharmaceuticals - PubMed. (2019).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.

- 1 H-and 13 C-NMR data and the results of elemental analysis of tetraalkylthiuram disulfides.

- US20180265451A1 - An improved process for preparation of trientine dihydrochloride - Google Patents.

- Oxetanes in Drug Discovery: Structural and Synthetic Insights. (2025).

- Synthesis of Pharmaceutically Relevant 2‐Aminotetralin and 3‐Aminochroman Derivatives via Enzymatic Reductive Amination | Request PDF - ResearchGate.

- Conversion of Amines to Amine Salts - YouTube. (2020).

- EP2172464A2 - A method for the preparation of the hydrochloride salt from the duloxetine base - Google Patents.

- Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines - Organic Chemistry Portal.

- Synthesis and characterization of tetraphenylammonium salts - PMC - PubMed Central - NIH.

- Synthesis and Characterization of Some New Tetraaldehyde and Tetraketone Derivatives and X-ray Structure of 1,1′-(4,4′-(2-(1,3-bis(4-Acetylphenoxy)propan-2-ylidene)propane-1,3-di-yl)bis(oxy)bis(4,1 - NIH.

- NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info.

- 2,2,4,4-Tetramethylpentan-3-amine | C9H21N | CID 13165888 - PubChem.

- Interpreting the Spectroscopic Signature of 2,4,4,6-Tetramethyl-1,3-dioxane: A Comparative Guide to ¹H and ¹³C NMR Analysis - Benchchem.

- SYNTHESIS, CHARACTERIZATION AND ANALGESIC ACTIVITY OF SOME NOVEL TETRAZOLE DERIVATIVE - YMER.

- VI. 1H and 13C NMR Spectra - The Royal Society of Chemistry.

- A Simple and Efficient Route for Preparing 2,3,5,6-Tetraaminopyridine Hydrochloride Salt.

- CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents.

Sources

- 1. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Baeyer-Villiger Oxidation [organic-chemistry.org]

- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]

- 5. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

- 10. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Sterically Hindered Building Block for Modern Chemistry

An In-Depth Technical Guide to 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride: Properties, Synthesis, and Applications

This compound is a unique heterocyclic compound characterized by a strained four-membered oxetane ring heavily substituted with four methyl groups. This substitution imparts significant steric hindrance and conformational rigidity, making it a valuable building block in medicinal chemistry and organic synthesis. The presence of a primary amine on the sterically congested framework provides a key functional handle for derivatization, while the hydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of synthetic applications.[1][2]

This guide offers a comprehensive overview of the chemical properties, spectroscopic profile, a plausible synthetic route, and potential applications of this compound, tailored for researchers and professionals in drug development and synthetic chemistry.

Section 1: Core Physicochemical and Structural Properties

The fundamental identity of this compound is defined by its molecular structure and resulting physical properties. The base, 2,2,4,4-tetramethyloxetan-3-amine, consists of an oxetane ring—a four-membered heterocycle containing one oxygen atom. The ring is symmetrically substituted with two methyl groups at both the C2 and C4 positions. The amine functional group is located at the C3 position. Protonation of this amine with hydrochloric acid yields the corresponding hydrochloride salt.[1]

The most defining structural feature is the steric bulk imposed by the four methyl groups flanking the amine. This steric shielding influences the reactivity of the amine and the overall conformational stability of the molecule. X-ray crystallography studies on similar oxetane derivatives indicate a puckered ring geometry, a feature that can be exploited to achieve stereochemical control in complex syntheses.[1]

Table 1: Key Physicochemical Properties

| Property | Value/Description | Source(s) |

| Molecular Formula | C₇H₁₆ClNO | [3] |

| Molecular Weight | 165.66 g/mol | [1][3] |

| CAS Registry Number | 2173991-84-7 | [3][4] |

| Base Compound CAS | 89783-05-1 | [1] |

| Appearance | Likely a white to off-white crystalline solid | General knowledge on amine hydrochlorides[5][6] |

| Solubility | Expected to be soluble in polar solvents (e.g., water, methanol, ethanol) | [1][2] |

| Melting Point | Not reported in available literature | [1] |

| Boiling Point | Not reported in available literature | [1] |

| Density | Not reported in available literature | [1] |

Section 2: Spectroscopic Characterization

While publicly available spectra are limited, the structure of this compound allows for the confident prediction of its key spectroscopic signatures. Such data is crucial for identity confirmation and purity assessment following synthesis. Spectroscopic data sets, including ¹H NMR, IR, and MS, are noted as being available through specialized chemical databases.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

-

Methyl Protons (-CH₃): A sharp, intense singlet would appear in the upfield region (typically ~1.2-1.5 ppm), integrating to 12 protons, representing all four equivalent methyl groups.

-

Methine Proton (-CH-N): A singlet corresponding to the single proton at the C3 position would be observed, likely in the range of 3.5-4.0 ppm.

-

Ammonium Protons (-NH₃⁺): A broad singlet would be present, with a chemical shift that is highly dependent on the solvent and concentration, typically appearing further downfield.

-

-

¹³C NMR: The carbon NMR spectrum would also reflect the molecular symmetry.

-

Methyl Carbons (-CH₃): A single signal in the upfield region (~20-30 ppm).

-

Quaternary Carbons (C2 & C4): A single signal for the two equivalent, sterically hindered carbons of the oxetane ring (~75-85 ppm).

-

Methine Carbon (C3): A single signal for the carbon bearing the amino group (~50-60 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

N-H Stretching: A broad and strong absorption band would be prominent in the 2800-3200 cm⁻¹ region, characteristic of the ammonium salt (R-NH₃⁺).

-

C-H Stretching: Sharp peaks just below 3000 cm⁻¹ corresponding to the sp³ C-H bonds of the methyl and methine groups.

-

C-O-C Stretching: A strong, characteristic peak in the fingerprint region, typically around 1000-1100 cm⁻¹, indicating the ether linkage of the oxetane ring.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight. Using a technique like Electrospray Ionization (ESI) in positive ion mode, the spectrum would show the molecular ion for the free base.

-

[M+H]⁺ Peak: The primary ion observed would correspond to the protonated free base (C₇H₁₅NO), with an expected m/z of 130.12.

Section 3: Synthesis and Purification

The logical precursor for this synthesis is 2,2,4,4-tetramethyloxetan-3-one . The synthesis would proceed in two key steps: formation of an oxime intermediate followed by its reduction, or more directly via one-pot reductive amination.

Proposed Synthetic Workflow: Reductive Amination

Sources

- 1. This compound (2173991-84-7) for sale [vulcanchem.com]

- 2. 2,2,5,5-Tetramethyltetrahydrofuran-3-amine hydrochloride | 857789-97-0 | Benchchem [benchchem.com]

- 3. 2173991-84-7|this compound|BLD Pharm [bldpharm.com]

- 4. This compound(2173991-84-7)核磁图(1HNMR) [m.chemicalbook.com]

- 5. Trimethylamine Hydrochloride | C3H9N.ClH | CID 10313079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methylamine hydrochloride | CH5N.ClH | CID 6364545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(2173991-84-7) 1H NMR [m.chemicalbook.com]

Spectroscopic Elucidation of 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride: A Predictive Technical Guide

Disclaimer: Experimental spectroscopic data for 2,2,4,4-tetramethyloxetan-3-amine hydrochloride is not publicly available in readily accessible databases. This guide therefore presents a comprehensive, theoretical analysis of the expected spectroscopic characteristics of this molecule. The predictions are grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), and are supported by data from analogous compounds. This document is intended to serve as an expert guide for researchers and scientists in anticipating the spectral features of this compound and designing appropriate analytical workflows.

Introduction

This compound is a substituted oxetane derivative with potential applications in medicinal chemistry and organic synthesis. The rigid, four-membered oxetane ring and the presence of a primary amine hydrochloride impart distinct structural features that can be elucidated using a combination of spectroscopic techniques. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, along with standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Correlations

The structure of this compound features a puckered oxetane ring with gem-dimethyl groups at the 2- and 4-positions, and an ammonium group at the 3-position. This substitution pattern leads to a high degree of symmetry, which will be reflected in the NMR spectra.

Caption: Structure of this compound.

I. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

A. Experimental Protocol

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). D₂O is a good choice for hydrochloride salts as it will readily dissolve the sample and allow for the exchange of the labile ammonium protons.

-

Instrument Setup:

-

Tune and shim the spectrometer to the sample.

-

Set the spectral width to approximately 12-15 ppm.

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans to 16 or 32 for a good signal-to-noise ratio.

-

-

Data Acquisition: Acquire the free induction decay (FID).

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., D₂O at ~4.79 ppm).

-

Integrate the signals to determine the relative number of protons.

-

B. Predicted ¹H NMR Data

Solvent: D₂O

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.5 - 3.8 | Singlet | 1H | CH-NH₃⁺ | The proton on the carbon bearing the ammonium group is expected to be deshielded by the adjacent oxygen and nitrogen atoms. |

| ~1.4 - 1.6 | Singlet | 12H | 4 x CH₃ | The four methyl groups are chemically equivalent due to the symmetry of the molecule and are expected to appear as a single, sharp singlet. |

| ~4.8 (broad) | Singlet | 3H | NH₃⁺ | The ammonium protons are labile and will exchange with D₂O, potentially leading to a broad, low-intensity signal or its disappearance from the spectrum. |

C. Causality and Interpretation

The high symmetry of the molecule is expected to lead to a very simple ¹H NMR spectrum. The four methyl groups are equivalent and should produce a large singlet. The single proton at the C3 position is adjacent to the electron-withdrawing ammonium group and the oxygen atom of the oxetane ring, shifting its resonance downfield. The multiplicity of this peak is predicted to be a singlet as there are no adjacent protons. The ammonium protons, being acidic, will exchange with the deuterated solvent, often resulting in their signal being broadened or absent.

II. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

A. Experimental Protocol

A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR.

Step-by-Step Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Instrument Setup:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.

-

Set the spectral width to approximately 200-220 ppm.

-

A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

-

Data Acquisition and Processing: Similar to ¹H NMR, the FID is acquired, Fourier transformed, phased, and calibrated.

B. Predicted ¹³C NMR Data

Solvent: D₂O

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~75 - 85 | C2 & C4 | The carbons of the oxetane ring bonded to the oxygen atom are expected to be significantly deshielded. Due to symmetry, these two carbons should be equivalent. |

| ~55 - 65 | C3 | The carbon atom bonded to the ammonium group will be deshielded, but likely to a lesser extent than the oxygen-bound carbons. |

| ~20 - 30 | 4 x CH₃ | The methyl carbons are in a typical aliphatic region. Due to symmetry, they are all equivalent and will produce a single signal. |

C. Diagram of Predicted NMR Correlations

Caption: Summary of predicted ¹H and ¹³C NMR chemical shifts.

III. Infrared (IR) Spectroscopy

A. Experimental Protocol

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Step-by-Step Methodology:

-

Sample Preparation: The solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr for a pellet) is taken first and automatically subtracted from the sample spectrum.

B. Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 2800 (broad) | Strong, Broad | N-H stretch (ammonium) | The N-H stretching vibrations of the NH₃⁺ group appear as a very broad and strong band due to hydrogen bonding. |

| 2980 - 2850 | Strong | C-H stretch (aliphatic) | Stretching vibrations of the methyl and methine C-H bonds. |

| ~1600 & ~1500 | Medium | N-H bend (ammonium) | Asymmetric and symmetric bending vibrations of the NH₃⁺ group. |

| ~1100 - 1000 | Strong | C-O-C stretch (ether) | The characteristic stretching vibration of the cyclic ether (oxetane) ring. |

C. Causality and Interpretation

The IR spectrum is expected to be dominated by features of the ammonium group and the oxetane ring. The broad N-H stretching band is a hallmark of an amine salt. The strong C-O-C stretching absorption will confirm the presence of the ether linkage within the four-membered ring.

IV. Mass Spectrometry (MS)

A. Experimental Protocol

Mass spectral data would ideally be obtained using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI).

Step-by-Step Methodology:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile.

-

Infusion: The solution is infused into the ESI source at a constant flow rate.

-

Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., TOF or Orbitrap), where their mass-to-charge ratio (m/z) is determined.

B. Predicted Mass Spectral Data

The molecular formula of the free base (2,2,4,4-tetramethyloxetan-3-amine) is C₈H₁₇NO. The molecular weight of the free base is 143.22 g/mol . The hydrochloride salt will dissociate in the ESI source.

| m/z (predicted) | Ion | Rationale |

| 144.1439 | [M+H]⁺ | This would be the protonated molecular ion of the free base, which is the species expected to be observed in positive ion mode ESI-MS. |

| 126.1334 | [M+H - H₂O]⁺ | Loss of a molecule of water from the protonated parent ion. |

| 86.0969 | [C₅H₁₂N]⁺ | A potential fragment resulting from the cleavage of the oxetane ring. |

C. Fragmentation Pathway

Caption: A plausible fragmentation pathway for the protonated molecule.

Conclusion

This theoretical guide provides a comprehensive framework for the spectroscopic analysis of this compound. The predicted spectra are characterized by their relative simplicity, a direct consequence of the molecule's high symmetry. The combination of ¹H NMR, ¹³C NMR, IR, and high-resolution mass spectrometry would provide unambiguous confirmation of the compound's structure. While experimental data is not currently available in public domains, the principles and predictions outlined here offer a robust starting point for any future analytical characterization of this and structurally related compounds.

References

- Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational text covering the principles of NMR, IR, and MS. (A general reference, no specific URL)

- Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. An authoritative guide to the interpretation of spectroscopic data. (A general reference, no specific URL)

-

NIST Chemistry WebBook. A comprehensive source of chemical and physical data, including some spectroscopic information for a wide range of compounds. URL: [Link]

An In-depth Technical Guide to the Spectroscopic Characterization of 2,2,4,4-Tetramethyloxetan-3-amine Hydrochloride

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 2,2,4,4-tetramethyloxetan-3-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this novel heterocyclic compound, offering insights into the causality behind experimental choices and ensuring the trustworthiness of the described protocols.

Introduction

This compound is a unique molecule featuring a sterically hindered four-membered oxetane ring. The incorporation of an oxetane motif can beneficially influence a compound's physicochemical properties, such as solubility, metabolic stability, and lipophilicity.[1][2] The presence of gem-dimethyl groups at the 2 and 4 positions imposes a rigid, puckered conformation on the oxetane ring, which can be a valuable attribute in the design of conformationally constrained pharmacophores.[1] This guide will provide a detailed interpretation of the NMR and MS data to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[3][4] For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple due to the high degree of symmetry in the molecule. The key resonances are anticipated as follows:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are expected to be deshielded due to the positive charge and will likely appear as a broad singlet due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom. |

| ~4.5 | Singlet | 1H | H-3 | The methine proton at the 3-position is adjacent to the electron-withdrawing ammonium group and the oxygen atom of the oxetane ring, leading to a significant downfield shift. |

| ~1.4 | Singlet | 12H | 4 x -CH₃ | The four methyl groups are chemically equivalent due to the symmetry of the molecule and are expected to appear as a single, sharp peak. Their upfield shift is characteristic of alkyl protons. |

¹³C NMR Spectroscopy

The carbon NMR spectrum provides further confirmation of the molecular skeleton. The expected chemical shifts are summarized below:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~80 | C-2, C-4 | The quaternary carbons of the oxetane ring are bonded to oxygen, causing a significant downfield shift into the range typical for ethers. |

| ~60 | C-3 | The methine carbon is directly attached to the nitrogen atom, resulting in a downfield shift. |

| ~25 | 4 x -CH₃ | The four equivalent methyl carbons are expected to resonate in the typical upfield aliphatic region. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.[5][6]

Electrospray Ionization (ESI)

For this compound, a polar, pre-charged molecule, electrospray ionization in positive ion mode (ESI+) is the method of choice. The expected molecular ion peak would correspond to the free amine.

| m/z | Ion |

| 144.14 | [M+H]⁺ |

The nitrogen rule in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight for its molecular ion.[5][7] The free base, C₈H₁₇NO, has a molecular weight of 143.23 g/mol . The [M+H]⁺ ion would therefore be observed at m/z 144.14, consistent with this rule.

Fragmentation Pattern

The fragmentation of cyclic amines in the mass spectrometer is a well-understood process that can provide valuable structural information.[8][9] The primary fragmentation pathway for the molecular ion of 2,2,4,4-tetramethyloxetan-3-amine is expected to be α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry

-

Sample Preparation : Prepare a dilute solution of this compound (approximately 10 µg/mL) in a suitable solvent system for electrospray ionization, such as a mixture of methanol and water with a small amount of formic acid to promote ionization.

-

Instrumentation : Analyze the sample using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization source.

-

ESI-MS Acquisition :

-

Operate the ESI source in positive ion mode.

-

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Tandem MS (MS/MS) for Fragmentation Analysis :

-

Select the [M+H]⁺ ion (m/z 144.14) as the precursor ion.

-

Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Vary the collision energy to observe different fragmentation pathways.

-

Acquire the product ion spectrum.

-

-

Data Analysis : Analyze the mass spectra to determine the accurate mass of the molecular ion and to identify the major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for NMR and MS analysis.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed MS fragmentation pathways.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a robust and definitive characterization of this compound. The anticipated spectral data are highly consistent with the proposed chemical structure, and the detailed experimental protocols provided herein offer a reliable framework for the analysis of this and related compounds. This in-depth guide serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of novel oxetane-containing molecules in the field of drug discovery and development.

References

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link].

-

JoVE. Video: Mass Spectrometry of Amines. (2023-04-30). Available at: [Link].

-

Whitman College. GCMS Section 6.15. Available at: [Link].

-

ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. Available at: [Link].

-

ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews. (2016-09-15). Available at: [Link].

-

ACS Publications. Oxetanes in Drug Discovery: Structural and Synthetic Insights | Journal of Medicinal Chemistry. Available at: [Link].

-

Canadian Journal of Chemistry. A simple 1H nmr conformational study of some heterocyclic azomethines. (1981). Available at: [Link].

-

The Journal of Organic Chemistry. The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. Available at: [Link].

-

Portland Press. NMR Spectra of Simple Heterocycles. Available at: [Link].

-

ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV.1 A Study of the Fragmentation Processes of Some Cyclic Amines. Available at: [Link].

-

ResearchGate. Recent Advances in the Synthesis of 2-Substituted Oxetanes | Request PDF. (2025-08-05). Available at: [Link].

-

JoVE. Video: Mass Spectrometry: Amine Fragmentation. (2024-12-05). Available at: [Link].

-

Wikipedia. Fragmentation (mass spectrometry). Available at: [Link].

-

MDPI. Chemical Space Exploration of Oxetanes. Available at: [Link].

-

Chemical Communications (RSC Publishing). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (2022-12-20). Available at: [Link].

-

PubChem. Trimethylamine Hydrochloride | C3H9N.ClH | CID 10313079. Available at: [Link].

-

PubMed. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. (2025-08-08). Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

PubChem. 2,2,4,4-Tetramethyl-3-pentanone Imine | C9H19N | CID 2755632. Available at: [Link].

-

Journal of Chemical and Pharmaceutical Research. An efficient synthesis of neuroleptic drugs under microwave irradiation. Available at: [Link].

- Google Patents. US20180265451A1 - An improved process for preparation of trientine dihydrochloride.

-

MDPI. The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. (2022-12-26). Available at: [Link].

-

PubChem. Tris(hydroxymethyl)aminomethane | C4H11NO3 | CID 6503. Available at: [Link].

- Google Patents. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

SpectraBase. N,N,N,N',N'-Tetramethylethylenediamine - Optional[13C NMR] - Chemical Shifts. Available at: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. portlandpress.com [portlandpress.com]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. pubs.acs.org [pubs.acs.org]

Solubility of 2,2,4,4-Tetramethyloxetan-3-Amine Hydrochloride in Organic Solvents: A Framework for Characterization

An In-Depth Technical Guide

Abstract: 2,2,4,4-Tetramethyloxetan-3-amine hydrochloride is a structurally unique compound featuring a sterically hindered oxetane ring and an ionizable amine hydrochloride group. A thorough understanding of its solubility profile in organic solvents is paramount for its effective use in drug discovery, process chemistry, and formulation development. Currently, specific quantitative solubility data for this compound is not widely available in public literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to address this knowledge gap. We will first establish the theoretical principles governing the solubility of amine hydrochloride salts, then present a predicted solubility profile based on these fundamentals, and finally, detail a robust, self-validating experimental protocol for precise and reproducible solubility determination.

Molecular Structure and Physicochemical Implications

This compound possesses a distinct molecular architecture that dictates its physical and chemical properties. The molecule can be deconstructed into two key domains:

-

The Polar Headgroup: The primary amine is protonated to form an ammonium chloride salt. This ionic group is capable of strong electrostatic and ion-dipole interactions, as well as acting as a hydrogen bond donor. This feature suggests a strong affinity for polar solvents.

-

The Lipophilic Core: The core structure is a four-membered oxetane ring, which is heavily substituted with four methyl groups. This tetramethyl substitution creates significant steric bulk and a nonpolar, hydrocarbon-like surface area.

The interplay between the highly polar ionic headgroup and the sterically hindered, more lipophilic core creates a complex solubility challenge. The overall solubility in any given solvent will be determined by the solvent's ability to effectively solvate both of these distinct regions.

Guiding Principles of Solubility for Amine Salts

To predict the behavior of this compound, we must first consider the fundamental factors that govern the dissolution of any solute in a solvent.[1]

"Like Dissolves Like": The Role of Polarity The most crucial principle in solubility is that polar solutes dissolve best in polar solvents, while non-polar solutes dissolve best in non-polar solvents.[2][3] As an ionic salt, this compound is a highly polar compound. Its dissolution requires a solvent capable of overcoming the strong electrostatic forces holding the ions together in the crystal lattice.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents are characterized by O-H or N-H bonds, making them excellent hydrogen bond donors and acceptors. They can effectively solvate both the ammonium cation through hydrogen bonding and ion-dipole interactions, and the chloride anion through similar forces. Consequently, the highest solubility is expected in these solvents.[4][5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents possess large dipole moments but lack O-H or N-H bonds. They are effective at solvating cations through dipole interactions but are less effective at solvating small anions like chloride compared to protic solvents. Moderate to good solubility is generally expected.[5]

-

Nonpolar Solvents (e.g., hexane, toluene, diethyl ether): These solvents have low dielectric constants and interact primarily through weak van der Waals forces. They are incapable of forming the strong ion-dipole interactions needed to break apart the crystal lattice of a salt, leading to very low or negligible solubility.[2][4]

The Impact of Temperature For most solid solutes dissolving in liquid solvents, the dissolution process is endothermic, meaning it absorbs heat from the surroundings.[2] In accordance with Le Châtelier's Principle, increasing the temperature will increase the kinetic energy of the solvent molecules, enhancing their ability to break down the solute's crystal lattice and thus increasing solubility.[2][3] However, this relationship must be confirmed experimentally for each specific solute-solvent system.

Predicted Solubility Profile

While experimental data is required for definitive quantification, a qualitative solubility profile for this compound can be predicted based on the principles outlined above and by drawing parallels with other amine hydrochloride salts.[4][5]

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Polar Protic | Water, Methanol, Ethanol | High | Strong ion-dipole interactions and hydrogen bonding effectively solvate both the ammonium cation and chloride anion.[2][4] |

| Polar Aprotic | DMSO, DMF | Moderate to High | Strong dipole moments solvate the cation, but solvation of the anion is less efficient than in protic solvents.[5] |

| Intermediate Polarity | Acetone, Dichloromethane | Low to Sparingly Soluble | Insufficient polarity to effectively overcome the crystal lattice energy of the ionic salt. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Insoluble / Sparingly Soluble | Weak van der Waals forces are inadequate to disrupt the strong ionic bonds of the salt.[4][5] |

Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

To move from prediction to empirical data, a rigorous and reproducible methodology is essential. The isothermal equilibrium (or shake-flask) method is a widely accepted and robust technique for determining the solubility of a solid compound.[4][6] This protocol is designed to be a self-validating system, ensuring that a true equilibrium state is achieved.

Objective: To determine the equilibrium solubility of this compound in a range of organic solvents at a specified, constant temperature (e.g., 25 °C).

Workflow for Isothermal Solubility Determination

Caption: Isothermal equilibrium solubility determination workflow.

Materials:

-

This compound (purity >99%)

-

Analytical grade solvents

-

Thermostatic shaker bath

-

Calibrated thermometer or temperature probe

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and autosampler vials

-

Syringe filters (e.g., 0.22 µm PTFE, chosen for solvent compatibility)

Step-by-Step Methodology:

-

Preparation of Saturated Solutions: For each solvent, add an excess amount of this compound to a known volume (e.g., 5 mL) in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial as it confirms that the solution is saturated.[4]

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[4]

-

Expert Insight: The time required to reach equilibrium should be determined in preliminary experiments by taking samples at various time points (e.g., 12, 24, 48, 72 hours) until the measured concentration remains constant.

-

-

Phase Separation: After the equilibration period, remove the vials and allow them to stand undisturbed at the same constant temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes).[4]

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

-

Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter into a clean vial. This step removes any fine particulate matter that could falsely elevate the measured concentration.[4]

-

Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of a pre-validated HPLC calibration curve.

-

-

Quantification and Data Analysis:

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the compound.

-

Calculate the original solubility in the solvent by multiplying the measured concentration by the dilution factor.

-

The experiment should be performed in triplicate (n=3) for each solvent to ensure reproducibility. Report the final solubility as the mean ± standard deviation, typically in units of mg/mL or mol/L.[4]

-

Data Summary and Interpretation

The data generated from the experimental protocol should be compiled into a structured table for clear comparison and analysis.

Table for Experimental Solubility Data of this compound at 25°C

| Solvent | Solvent Class | Dielectric Constant (ε at 20°C) | Experimentally Determined Solubility (mg/mL) |

| Methanol | Polar Protic | 32.7 | [Enter experimental data] |

| Ethanol | Polar Protic | 24.5 | [Enter experimental data] |

| Acetonitrile | Polar Aprotic | 37.5 | [Enter experimental data] |

| Acetone | Intermediate Polarity | 20.7 | [Enter experimental data] |

| Dichloromethane | Intermediate Polarity | 9.1 | [Enter experimental data] |

| Toluene | Nonpolar | 2.4 | [Enter experimental data] |

| n-Hexane | Nonpolar | 1.9 | [Enter experimental data] |

By correlating the experimental solubility values with solvent properties like the dielectric constant and classification (protic/aprotic), researchers can build a robust structure-solubility relationship for this compound, enabling informed decisions in solvent selection for synthesis, purification, and formulation.

Conclusion

While published data on the solubility of this compound is scarce, a strong predictive understanding can be achieved by applying fundamental chemical principles. Its nature as an amine salt suggests high solubility in polar protic solvents and significantly lower solubility in nonpolar organic solvents. This guide provides both the theoretical foundation for this prediction and a detailed, validated experimental protocol for its quantitative determination. By following this framework, researchers, scientists, and drug development professionals can generate the reliable and crucial data needed to unlock the full potential of this compound in their work.

References

- Solubility of Anhalamine Hydrochloride: A Qualitative Overview. Benchchem.

- Factors affecting solubility. (Source details not fully available).

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. SlideShare.

- Factors Affecting Solubility. BYJU'S.

- pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Solubility of Triethylmethylammonium chloride in organic solvents. Benchchem.

Sources

Navigating the Synthesis and Application of 2,2,4,4-Tetramethyloxetan-3-amine HCl: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of 2,2,4,4-tetramethyloxetan-3-amine hydrochloride (CAS No: 2177991-84-7), a sterically hindered heterocyclic amine with emerging potential in pharmaceutical and materials science. This document consolidates currently available information on its chemical identity, commercial availability, and plausible synthetic pathways. It is intended to serve as a foundational resource for researchers, chemists, and drug development professionals interested in leveraging the unique structural and physicochemical properties of this compound. While publicly available experimental data on its properties and specific applications remain limited, this guide offers insights into its potential utility based on the established roles of oxetanes in medicinal chemistry.

Introduction: The Significance of the Oxetane Moiety

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in modern medicinal chemistry. Its incorporation into molecular scaffolds can impart desirable physicochemical properties, such as improved aqueous solubility, metabolic stability, and a lower lipophilicity compared to its carbocyclic or gem-dimethyl analogues. The rigid, three-dimensional nature of the oxetane ring also provides a valuable tool for exploring chemical space in drug design. This compound presents a unique building block within this class, featuring a sterically encumbered framework that can influence receptor binding and molecular conformation.

Chemical Identity and Physicochemical Properties

The hydrochloride salt of 2,2,4,4-tetramethyloxetan-3-amine is the most common commercially available form. It is crucial to distinguish between the free base and its salt, as they possess different CAS numbers and may exhibit varying solubilities and handling characteristics.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 2177991-84-7 | [1] |

| Molecular Formula | C₇H₁₆ClNO | [1] |

| Molecular Weight | 165.66 g/mol | [1] |

| SMILES | NC1C(C)(C)OC1(C)C.[H]Cl | [1] |

| Free Base CAS No. | 89783-05-1 | [2] |

| Free Base Formula | C₇H₁₅NO | [2] |

| Free Base Mol. Wt. | 129.20 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Not reported | [2] |

| Boiling Point | Not reported | [2] |

| Solubility | Likely soluble in polar solvents | [2] |

Note: Experimentally determined physicochemical data for this compound are not widely available in the public domain. Researchers are advised to obtain certificates of analysis and safety data sheets from their suppliers for the most accurate information.

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, primarily for research and development purposes. The following table lists some of the known suppliers. Purity levels and available quantities may vary.

| Supplier | Location | Purity |

| BLDpharm | Global | ≥97% |

| Vulcanchem | North America | Inquire |

| Aladdin | Asia | ≥97% |

This is not an exhaustive list, and availability may change. It is recommended to contact suppliers directly for current stock and pricing information.

Proposed Synthetic Pathways

While a definitive, peer-reviewed synthesis of this compound has not been identified in the current literature, a plausible multi-step synthetic route can be proposed based on established organic chemistry principles for analogous structures. The following pathway is a theoretical construction intended to guide synthetic efforts.

Diagram of Proposed Synthetic Route

Caption: Proposed synthetic pathway for 2,2,4,4-tetramethyloxetan-3-amine HCl.

Detailed Experimental Protocol (Theoretical)

Step 1: Synthesis of 2,2,4,4-Tetramethyloxetan-3-one

The formation of the oxetane ring could be achieved via a Paterno-Büchi reaction, which is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene.[3][4] In this case, the reaction would be between acetone and dimethylketene.

-

In a quartz reaction vessel equipped with a magnetic stirrer and a UV lamp, a solution of acetone in an appropriate solvent (e.g., acetonitrile) is prepared.

-

Dimethylketene, which can be generated in situ from isobutyryl chloride and a non-nucleophilic base like triethylamine, is bubbled through the acetone solution.

-

The reaction mixture is irradiated with UV light (e.g., 300-350 nm) at a controlled temperature (e.g., 0-25 °C).

-

The reaction progress is monitored by GC-MS or TLC.

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 2,2,4,4-tetramethyloxetan-3-one.

Step 2: Synthesis of 2,2,4,4-Tetramethyloxetan-3-one oxime

The ketone intermediate is then converted to its corresponding oxime.

-

To a solution of 2,2,4,4-tetramethyloxetan-3-one in a mixture of ethanol and water, hydroxylamine hydrochloride and a mild base such as sodium acetate are added.[5][6]

-

The mixture is heated to reflux and stirred for several hours.

-

The reaction is monitored by TLC until the starting ketone is consumed.

-

After cooling to room temperature, the reaction mixture is poured into water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to give the crude oxime, which may be purified by recrystallization.

Step 3: Reduction of 2,2,4,4-Tetramethyloxetan-3-one oxime

The oxime is then reduced to the primary amine. Due to the steric hindrance, a robust reducing agent may be required.

-

Several methods can be employed for the reduction of oximes to amines, such as catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) or chemical reduction (e.g., sodium in ethanol or lithium aluminum hydride in THF).[7][8][9]

-

For a catalytic hydrogenation, the oxime is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to a hydrogen atmosphere in the presence of the catalyst.

-

The reaction is monitored by TLC or GC-MS.

-

Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield the crude 2,2,4,4-tetramethyloxetan-3-amine.

Step 4: Formation of the Hydrochloride Salt

The final step involves the formation of the hydrochloride salt for improved stability and handling.

-

The crude amine from the previous step is dissolved in a dry, aprotic solvent such as diethyl ether or dichloromethane.

-

The solution is cooled in an ice bath, and a solution of hydrogen chloride in diethyl ether is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for medicinal chemistry. The oxetane moiety can serve as a polar, metabolically stable bioisostere for gem-dimethyl or carbonyl groups, which can lead to improved pharmacokinetic profiles of drug candidates.

Diagram of Oxetane as a Bioisostere

Caption: The role of the oxetane moiety as a bioisostere in medicinal chemistry.

Potential applications for derivatives of this compound include:

-

Novel Scaffolds for Biologically Active Molecules: The amine functionality provides a handle for further derivatization, allowing for the incorporation of this sterically hindered oxetane into a wide range of molecular architectures.

-

Peptide Mimetics: The rigid oxetane backbone can be used to create constrained peptide analogues with potentially enhanced stability and cell permeability.

-

Modulation of Physicochemical Properties: The introduction of this moiety can be a strategic approach to fine-tune the solubility, lipophilicity, and metabolic stability of a lead compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to obtain the SDS from the supplier before handling this chemical. Based on the general properties of amine hydrochlorides, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially available, yet understudied, chemical entity with significant potential as a building block in drug discovery and materials science. While a comprehensive experimental dataset for its properties and reactivity is currently lacking, this guide provides a foundational understanding of its identity, commercial sources, and a plausible synthetic strategy. The unique combination of a sterically hindered amine and a polar, rigid oxetane core suggests that this compound could be a valuable tool for chemists seeking to introduce novel structural motifs and fine-tune the properties of complex molecules. Further research into the synthesis, characterization, and application of this compound is warranted to fully unlock its potential.

References

-

Wikipedia. (n.d.). 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Retrieved from [Link]

- Google Patents. (n.d.). CN105732329A - A kind of synthetic method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

- D'Auria, M., & Racioppi, R. (2016). Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules, 21(11), 1463.

-

MDPI. (2022). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from [Link]

-

Wikipedia. (n.d.). Paternò–Büchi reaction. Retrieved from [Link]

-

ResearchGate. (2015). Selective method for reduction of Oximes to amines in the presence of Cu nanoparticle. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Oxetane Synthesis through the Paternò-Büchi Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Synthesis and characterization of BPA-free polyesters by incorporating a semi-rigid cyclobutanediol monomer. Retrieved from [Link]

-

ResearchGate. (n.d.). Challenges in catalytic reduction of oximes to hydroxylamine products (top), and overview of available methods (bottom). Retrieved from [Link]

-

Sciencemadness.org. (2010). Reduction of oximes to corresponding amines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Photochemical oxetan formation: the Paterno–Büchi reaction of aliphatic aldehydes and ketones with alkenes and dienes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by oxime reduction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Iterative synthesis of nitrogen-containing polyketide via oxime intermediates. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of oxime. Retrieved from [Link]

-

ResearchGate. (2020). International Journal of Biology and Chemistry 13, № 1, 148 (2020). Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of substituted tetrahydropyran-4-one and its oxime. Retrieved from [Link]

Sources

- 1. 2173991-84-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound (2173991-84-7) for sale [vulcanchem.com]

- 3. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 4. Chemicals [chemicals.thermofisher.cn]

- 5. prepchem.com [prepchem.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Amine synthesis by oxime reduction [organic-chemistry.org]

The Oxetane Advantage: A Technical Guide to a Privileged Scaffold in Modern Medicinal Chemistry

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1][2] Its unique combination of low molecular weight, high polarity, and a rigid, three-dimensional structure offers a powerful toolkit for addressing multifaceted challenges in drug discovery.[2][3] This technical guide provides an in-depth analysis of the strategic application of substituted oxetanes, exploring their role as versatile bioisosteres, their profound impact on physicochemical and pharmacokinetic properties, and the synthetic strategies enabling their incorporation. Through a synthesis of literature and field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the oxetane advantage in their programs.

Introduction: The Rise of a Four-Membered Powerhouse

Historically, the perceived instability of strained four-membered rings led to their underutilization in drug design. However, pioneering studies have robustly demonstrated that the oxetane scaffold, particularly with 3,3-disubstitution, possesses significant stability under a wide range of chemical conditions, dispelling earlier concerns.[1][2][4] The true value of the oxetane lies in its ability to confer substantial improvements in "drug-like" properties.[5] Its incorporation can lead to dramatic enhancements in aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of proximal functional groups.[3][6] The U.S. Food and Drug Administration (FDA) has approved oxetane-containing drugs, validating its utility in therapeutics.[7][8] This guide will dissect the fundamental principles that make the oxetane a privileged scaffold for contemporary drug discovery.

The Oxetane as a Bioisosteric Masterkey

A primary application of substituted oxetanes is their role as bioisosteres for common, yet often problematic, functional groups. This strategy allows for the fine-tuning of molecular properties while maintaining or even enhancing biological activity.[3]

A Polar Surrogate for the gem-Dimethyl Group

The gem-dimethyl group is frequently used to introduce steric bulk or block metabolic oxidation.[9] However, this often comes at the cost of increased lipophilicity, which can negatively impact solubility and other ADME properties. The oxetane ring serves as an excellent, less lipophilic replacement for the gem-dimethyl group, occupying a similar steric volume while introducing polarity.[3][6][9][10]

Causality: The replacement of two methyl groups with an oxetane introduces an ether oxygen, a hydrogen bond acceptor, significantly increasing the polarity of that region of the molecule. This disrupts unfavorable lipophilic interactions and can shield metabolically vulnerable C-H bonds.[3] The result is often a profound increase in aqueous solubility and enhanced metabolic stability.[6][9]

A Stable Mimic of the Carbonyl Group

The carbonyl group is a ubiquitous hydrogen bond acceptor in drug molecules. However, it can be susceptible to metabolic reduction. 3,3-Disubstituted oxetanes have emerged as effective isosteres of carbonyl groups, mimicking their dipole moment and hydrogen bond accepting capabilities but with generally greater metabolic stability.[1][3][10] This substitution can increase a compound's three-dimensionality and metabolic half-life.[1][3] Furthermore, aryl amino-oxetanes are being explored as promising bioisosteres for benzamides.[11]

Causality: The oxetane's oxygen atom presents lone pairs with a spatial orientation similar to that of a carbonyl oxygen, allowing it to maintain key hydrogen bonding interactions with a target protein.[1][12] The saturated, strained ring system, however, is not susceptible to the same enzymatic reduction pathways as a ketone or aldehyde.

Tuning Physicochemical and Pharmacokinetic Profiles

The incorporation of an oxetane can have a predictable and profound impact on a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Enhancing Aqueous Solubility and Modulating Lipophilicity

One of the most dramatic effects of oxetane incorporation is the improvement of aqueous solubility. Replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000, depending on the molecular context.[3][6][9] This is a critical advantage for improving the oral bioavailability of drug candidates. Consequently, oxetane-containing molecules are typically less lipophilic than their gem-dimethyl counterparts, which can be beneficial for reducing off-target toxicity.[3]

Improving Metabolic Stability

The oxetane moiety is generally robust and can block or shield metabolically vulnerable sites on a molecule.[13] By replacing metabolically labile groups, the oxetane can significantly prolong a drug candidate's half-life.[13] Interestingly, while generally stable, oxetanes can also be strategically employed to redirect metabolism away from cytochrome P450 (CYP) enzymes towards pathways like microsomal epoxide hydrolase (mEH), potentially reducing the risk of drug-drug interactions.[8][14]

Modulating Basicity (pKa)

The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.[2] An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2][3] This is a powerful tactic for mitigating issues associated with high basicity, such as hERG channel inhibition or poor cell permeability.[8]

Data Presentation: A Comparative Analysis

The following table summarizes the typical effects of replacing common functional groups with an oxetane moiety on key drug-like properties.

| Property | gem-Dimethyl Group | Oxetane Replacement | Carbonyl Group | Oxetane Replacement |

| Aqueous Solubility | Low to Moderate | Significantly Increased | Moderate | Increased |

| Lipophilicity (LogD) | High | Reduced | Moderate | Reduced |

| Metabolic Stability | Variable (potential C-H oxidation) | Generally Increased | Susceptible to reduction | Significantly Increased |

| pKa of α-Amine | N/A | Reduced by ~2.7 units | N/A | Reduced |

| 3D Character (Fsp³) | Increased | Increased | Decreased | Increased |

Synthetic Strategies for Incorporating Oxetanes

The growing appreciation for oxetanes has spurred the development of robust synthetic methodologies. While a comprehensive review is beyond the scope of this guide, key strategies revolve around the use of commercially available building blocks and efficient cyclization reactions.

Key Building Blocks

Much of the accessibility of substituted oxetanes in drug discovery programs stems from the availability of key building blocks, most notably:

-

Oxetan-3-one: A versatile precursor for accessing 3-substituted and 3,3-disubstituted oxetanes through reactions like reductive amination and nucleophilic additions.[8][12]

-

3-Halooxetanes: These serve as electrophiles for nucleophilic substitution to introduce a wide variety of functionalities at the 3-position.[8]

-

3-Aminooxetane: Widely used in amide couplings, reductive aminations, and SNAr reactions.[12]

General Synthetic Workflow: Synthesis of a 3-Substituted Oxetane

A common and reliable method for synthesizing 3-substituted oxetanes involves the intramolecular cyclization of a 1,3-diol derivative.

Experimental Protocol: Synthesis of 3-Phenoxyoxetane

This protocol describes a representative synthesis of a 3-substituted oxetane via nucleophilic substitution of a 3-tosyloxyoxetane intermediate, which is readily prepared from 1,3-propanediol derivatives.

Step 1: Preparation of Oxetan-3-yl 4-methylbenzenesulfonate

-

To a stirred solution of oxetan-3-ol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to afford the title compound.

Step 2: Synthesis of 3-Phenoxyoxetane

-

To a solution of phenol (1.1 eq) in anhydrous dimethylformamide (DMF, 0.3 M), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes until gas evolution ceases.

-

Add a solution of oxetan-3-yl 4-methylbenzenesulfonate (1.0 eq) in DMF to the reaction mixture.

-

Heat the reaction to 80 °C and stir for 4-6 hours, monitoring by TLC.

-

After cooling to room temperature, carefully quench the reaction with water.

-

Extract the mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield 3-phenoxyoxetane.

Conclusion and Future Directions

The oxetane scaffold has firmly established itself as a valuable motif in modern drug discovery.[1] Its ability to simultaneously address multiple challenges—such as poor solubility, metabolic instability, and undesirable basicity—makes it an indispensable tool for lead optimization.[2][15] The continued development of novel synthetic methods to access diversely functionalized oxetanes will undoubtedly expand their application.[8][16] As medicinal chemistry programs increasingly focus on targets requiring molecules with greater three-dimensionality and finely tuned physicochemical properties, the strategic incorporation of substituted oxetanes is poised to play an even more prominent role in the development of the next generation of therapeutics.

References

- Wessjohann, L. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- Jadhav, A. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry.

- Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights.

- Grygorenko, O. O., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Various Authors. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed.